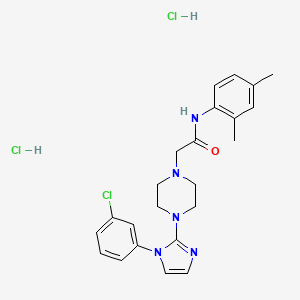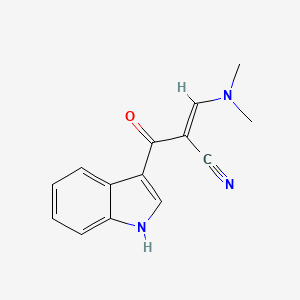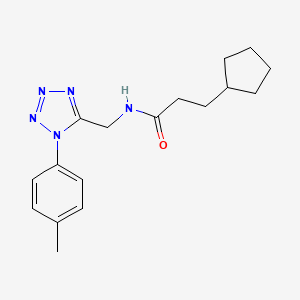
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride is a compound known for its diverse chemical and potential pharmacological properties. It belongs to the class of acetamide derivatives and features an intricate chemical structure that combines a piperazine moiety with a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride typically involves a multi-step process:
Formation of 1-(3-chlorophenyl)-1H-imidazole: Starting with a nucleophilic substitution reaction where 3-chlorophenylamine reacts with glyoxal to form 1-(3-chlorophenyl)-1H-imidazole.
Formation of 1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine: The intermediate product is then reacted with piperazine under controlled conditions.
Final Coupling Reaction: The compound is then coupled with 2,4-dimethylphenylacetyl chloride in the presence of a base to form the desired product, which is then converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production methods may involve optimization of the above laboratory synthesis protocols to achieve higher yields and purity, employing large-scale reactors and continuous flow systems to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations at specific sites, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions may target the imidazole ring or other substituent groups, leading to various products.
Substitution: The aromatic chlorine can undergo nucleophilic substitution reactions, introducing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines are frequently used in substitution reactions.
Major Products: The major products depend on the nature of the reactions. Oxidative reactions may lead to hydroxylated derivatives, while reduction products may include hydrogenated forms of the parent compound.
Scientific Research Applications
Chemistry:
The compound is explored for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology:
It is investigated for its potential interactions with biological macromolecules, providing insight into its biochemical pathways and interactions.
Medicine:
Research into its pharmacological effects suggests potential therapeutic applications, including its role in modulating receptor activity or enzyme inhibition.
Industry:
Its utility in material science and as a precursor in the synthesis of novel compounds is also under investigation.
Mechanism of Action
The mechanism by which 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes, and altering their activity. This interaction often leads to downstream signaling cascades or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-(piperazin-1-yl)imidazole
2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide derivatives
N-substituted phenylacetamide analogs
This detailed overview highlights the multi-faceted nature of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride, from its synthesis to its potential applications. Whether in the lab or industry, this compound's unique structure offers a wide range of possibilities for scientific exploration and practical use.
Properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O.2ClH/c1-17-6-7-21(18(2)14-17)26-22(30)16-27-10-12-28(13-11-27)23-25-8-9-29(23)20-5-3-4-19(24)15-20;;/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,30);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFGPFNLJTNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2559765.png)






![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)

![3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2559781.png)
![1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2559782.png)


